O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine
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Overview
Description
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine: is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of a hydroxylamine group attached to a methoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamines: One common method involves the O-alkylation of hydroxylamines.
Aryl Substitution: Hydroxylamines can be arylated using diaryliodonium salts to produce O-arylhydroxylamines. This method is efficient and provides high yields.
Industrial Production Methods: Industrial production methods for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine can undergo oxidation reactions to form oximes.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions:
Oxidation: Zinc oxide, m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Hydride reducing agents.
Substitution: Diaryliodonium salts, methanesulfonates.
Major Products:
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
O-arylhydroxylamines: Formed through aryl substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is used as a building block in the synthesis of various organic compounds.
Biology and Medicine:
Potential Therapeutic Agents:
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic addition reactions with carbonyl compounds to form oximes . This reactivity is facilitated by the electron-donating methoxy group on the phenyl ring, which stabilizes the intermediate formed during the reaction .
Comparison with Similar Compounds
- O-(1-Phenylethyl)hydroxylamine
- O-(1-(4-Methylphenyl)ethyl)hydroxylamine
- O-(1-(4-Chlorophenyl)ethyl)hydroxylamine
Comparison:
- O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stability compared to its analogs .
- The methoxy group also influences the compound’s reactivity and potential applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
O-[1-(4-methoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 |
InChI Key |
VXQNMQZALRGTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)ON |
Origin of Product |
United States |
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